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molecular formula C11H12O2 B8491074 1-(2-Methyl-2,3-dihydrobenzofuran-6-yl)ethanone

1-(2-Methyl-2,3-dihydrobenzofuran-6-yl)ethanone

Cat. No. B8491074
M. Wt: 176.21 g/mol
InChI Key: AZUMUNUKRITRDA-UHFFFAOYSA-N
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Patent
US08153634B2

Procedure details

1-(4-Allyl-3-hydroxyphenyl)ethanone (863 mg, 4.90 mmol) was dissolved in methylene chloride (25 mL), which was then added with zirconium (IV) chloride (1.37 g, 5.88 mmol) at room temperature under an argon atmosphere, and stirred overnight. The reaction solution was added with water and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, concentrated in vacuo, and purified using silica-gel column chromatography (n-hexane/ethyl acetate=6/1). 1-(2-Methyl-2,3-dihydrobenzofuran-6-yl)ethanone (167 mg, yield 19%) was obtained as a yellow oil.
Quantity
863 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.37 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:12])[CH3:11])=[CH:6][C:5]=1[OH:13])[CH:2]=[CH2:3].O>C(Cl)Cl.[Cl-].[Zr+4].[Cl-].[Cl-].[Cl-]>[CH3:3][CH:2]1[CH2:1][C:4]2[CH:9]=[CH:8][C:7]([C:10](=[O:12])[CH3:11])=[CH:6][C:5]=2[O:13]1 |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
863 mg
Type
reactant
Smiles
C(C=C)C1=C(C=C(C=C1)C(C)=O)O
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
1.37 g
Type
catalyst
Smiles
[Cl-].[Zr+4].[Cl-].[Cl-].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1OC2=C(C1)C=CC(=C2)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 167 mg
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 19.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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